9-Anthracenepropionic acid

概要

説明

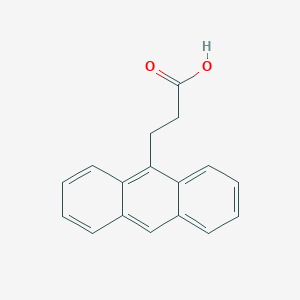

9-Anthracenepropionic acid: is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The propionic acid moiety is attached to the ninth position of the anthracene ring system. This compound is of interest due to its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenepropionic acid typically involves the following steps:

Friedel-Crafts Alkylation: Anthracene undergoes Friedel-Crafts alkylation with propionic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.

Oxidation: The resulting intermediate is then oxidized to form this compound. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.

化学反応の分析

Reaction with Singlet Oxygen (¹O₂)

9-Anthracenepropionic acid derivatives, such as 9,10-anthracenedipropanoic acid (ADPA), are widely used as chemical traps for singlet oxygen due to their high selectivity.

Mechanism:

-

Endoperoxide Formation : The anthracene core reacts with ¹O₂ to form a stable endoperoxide via a Diels-Alder-like cycloaddition.

-

Photobleaching : The reaction is monitored by the loss of absorbance at 378 nm (ε = 9,200 M⁻¹cm⁻¹) .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Rate (k) | ||

| Quantum Yield (Φ) | 0.98 (in aqueous solution) | |

| Primary Product | 9,10-Endoperoxide |

Photochemical Decomposition

Under UV irradiation, this compound undergoes photolysis, producing reactive intermediates.

Mechanism:

-

Radical Formation : Cleavage of the anthracene ring generates free radicals, which can graft onto polymer matrices (e.g., polyethylene or polypropylene) .

-

Stabilization : Adducts with hindered amine stabilizers (HAS) enhance photostability by quenching radicals .

Experimental Findings:

| Condition | Outcome | Source |

|---|---|---|

| UV Irradiation (λ > 310 nm) | 85% decomposition in 6 hours | |

| Presence of HAS | 50% reduction in degradation rate |

Oxidation by Hydroxyl Radicals (HO- )

The anthracene moiety is susceptible to oxidation by hydroxyl radicals, particularly in environmental or advanced oxidation processes.

Mechanism:

-

Hydrogen Abstraction : HO- abstracts a hydrogen atom from the anthracene core, forming a radical intermediate.

-

Anthraquinone Formation : Subsequent oxidation yields 9,10-anthraquinone as the primary product .

Kinetic Parameters:

| Parameter | Value | Source |

|---|---|---|

| Activation Energy () | 51.3 kJ/mol | |

| Rate Constant () |

Esterification and Amidation

-

Methyl Ester Synthesis : Reacts with methanol under acid catalysis to form methyl 3-(9-anthracene)propanoate, a precursor for further reactions .

-

HAS Adducts : Coupling with hindered amines (e.g., 2,2,6,6-tetramethylpiperidine) via ester linkages enhances polymer photostability .

Bromination

-

Electrophilic Substitution : Treatment with in yields 9-bromoanthracene derivatives, enabling cross-coupling reactions (e.g., Ullmann coupling) .

Thermal Decomposition:

-

Decarboxylation : At 260°C in diphenyl ether, the propionic acid side chain decarboxylates, yielding anthracene derivatives .

Data:

| Condition | Outcome | Source |

|---|---|---|

| Temperature | 260°C | |

| Reaction Time | 48 hours | |

| Yield | 95% |

科学的研究の応用

Chemical Properties and Structure

9-Anthracenepropionic acid is an aromatic compound characterized by its anthracene backbone with a propionic acid functional group. Its chemical formula is . The compound exhibits unique photophysical properties, making it valuable in various applications.

Photophysical Applications

Fluorescent Probes:

9-AP is widely used as a fluorescent probe in biochemical assays. Its ability to absorb and emit light makes it suitable for studying molecular interactions and dynamics. For example, it has been utilized in Förster resonance energy transfer (FRET) studies to investigate protein conformational changes.

Case Study: FRET in Protein Studies

A study demonstrated the use of 9-AP in FRET experiments to monitor the interaction between proteins, providing insights into protein folding and aggregation processes. The results indicated that the efficiency of energy transfer correlated with the proximity of donor and acceptor molecules, allowing for real-time monitoring of molecular interactions .

Biological Applications

Modulation of Ion Channels:

9-AP has been shown to affect ion channel conductance, particularly chloride channels. It acts as a potent inhibitor of the CLC-1 chloride channel, which is crucial for muscle function. This property has implications for understanding muscle pathophysiology and developing therapeutic agents for muscle-related disorders.

Case Study: CLC-1 Inhibition

Research indicated that 9-AP inhibited native chloride conductance in rat skeletal muscle fibers with an IC50 value of approximately 42 μM. This inhibition was reversible and demonstrated potential as a therapeutic target for conditions involving dysfunctional chloride channels .

Material Science Applications

Photostabilizers:

In polymer science, 9-AP derivatives are explored as photostabilizers to enhance the durability of materials exposed to UV radiation. The incorporation of 9-AP into polymer matrices helps mitigate photodegradation, extending the lifespan of products such as plastics and coatings.

Case Study: Polymer Photostability

A study investigated the effectiveness of 9-AP derivatives as photostabilizers in polymer blends. The results showed that these compounds significantly improved the photochemical stability of the materials, reducing degradation rates under UV exposure .

Environmental Applications

Pollutant Degradation:

The compound has also been studied for its role in the photocatalytic degradation of environmental pollutants, particularly polycyclic aromatic hydrocarbons (PAHs). Its ability to generate reactive oxygen species under UV light enhances the degradation of harmful substances.

Case Study: Degradation of Anthracene

In a study focusing on anthracene oxidation using 9-AP as a sensitizer, researchers found that visible light irradiation facilitated the transformation of anthracene into less harmful byproducts like anthraquinone. This process highlights the potential of 9-AP in environmental remediation strategies .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Photophysics | Fluorescent probe | Monitored protein interactions via FRET |

| Biological Sciences | Ion channel modulation | Inhibited CLC-1 conductance; therapeutic potential |

| Material Science | Photostabilizers | Enhanced UV stability in polymer blends |

| Environmental Science | Pollutant degradation | Facilitated photocatalytic degradation of PAHs |

作用機序

The mechanism of action of 9-Anthracenepropionic acid involves its interaction with light. Upon irradiation, the compound absorbs photons and undergoes electronic excitation. This excited state can lead to various photochemical reactions, including the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to cell damage or death, which is the basis for its use in photodynamic therapy.

類似化合物との比較

9-Anthracenemethanol: Similar in structure but with a hydroxyl group instead of a propionic acid moiety.

9-Anthracenecarboxylic acid: Contains a carboxylic acid group at the ninth position instead of a propionic acid moiety.

9,10-Diphenylanthracene: Substituted with phenyl groups at the ninth and tenth positions.

Uniqueness: 9-Anthracenepropionic acid is unique due to its combination of the anthracene core and the propionic acid moiety. This combination imparts distinct photophysical properties, making it valuable in applications requiring strong fluorescence and photochemical reactivity. Its ability to generate reactive oxygen species upon irradiation sets it apart from other similar compounds, making it particularly useful in photodynamic therapy and other light-induced applications.

生物活性

9-Anthracenepropionic acid (9-AP) is a synthetic compound derived from anthracene, a polycyclic aromatic hydrocarbon. It has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 9-AP, including its mechanisms, effects on different biological systems, and relevant case studies.

- Chemical Formula : C17H14O2

- Molecular Weight : 262.29 g/mol

- CAS Number : 170457-30-8

9-AP exhibits biological activity primarily through its interaction with cellular components. Its mechanisms include:

- Inhibition of Protein Interactions : 9-AP has been shown to disrupt protein-protein interactions, particularly in the context of cellular signaling pathways.

- Antioxidant Activity : The compound demonstrates antioxidant properties, which may protect cells from oxidative stress.

- Influence on Cell Proliferation : Research indicates that 9-AP can modulate cell proliferation, impacting various cancer cell lines.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Numerous studies have investigated the anticancer potential of 9-AP. It has been reported to inhibit the growth of several cancer cell lines, including breast and prostate cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| PC-3 (Prostate Cancer) | 20 | |

| HeLa (Cervical Cancer) | 25 |

Anti-inflammatory Effects

9-AP has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Cytokine Modulation : In vitro studies demonstrated that 9-AP significantly reduced levels of TNF-α and IL-6 in stimulated macrophages.

Neuroprotective Properties

Research indicates that 9-AP may offer neuroprotective benefits by preventing neuronal cell death under oxidative stress conditions.

Case Studies

-

Anticancer Study on MCF-7 Cells :

A study evaluated the effects of 9-AP on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 15 µM, with apoptosis being a likely mechanism of action. -

Inflammation Model in Macrophages :

In an experimental model using RAW 264.7 macrophages, treatment with 9-AP resulted in decreased secretion of inflammatory cytokines. This suggests that the compound may be beneficial in conditions characterized by chronic inflammation. -

Neuroprotection in Oxidative Stress Models :

An investigation into the neuroprotective effects of 9-AP demonstrated its ability to prevent apoptosis in neuronal cultures exposed to oxidative stressors, highlighting its potential therapeutic applications in neurodegenerative diseases.

特性

IUPAC Name |

3-anthracen-9-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGMYCZUEIGHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194006 | |

| Record name | 9-Anthracenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41034-83-7 | |

| Record name | 9-Anthracenepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthracenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 9-Anthracenepropionic acid being used to modify single-walled carbon nanotubes (SWCNTs)?

A1: The carboxylic acid group present in this compound enables it to interact with SWCNTs. [] This interaction allows the modified SWCNTs to disperse stably in water, a crucial property for creating conductive thin films via techniques like spray-coating. [] The anthracene moiety likely contributes to the dispersion through its hydrophobic interactions with the SWCNTs.

Q2: How does the presence of water affect the sorption of this compound in soil?

A2: Research suggests that water plays a significant role in the "non-labile" uptake of this compound in both clean and oil-contaminated soils. [] This non-labile uptake refers to the portion of the compound that doesn't readily desorb and may indicate stronger interactions with the soil matrix. Interestingly, water-repellent soils did not exhibit this non-labile uptake, further highlighting the importance of water in this process. []

Q3: Can this compound be used to model the behavior of other contaminants in the environment?

A3: Yes, this compound has been employed as a model compound to understand the behavior of polycyclic aromatic hydrocarbons (PAHs) in the gastrointestinal tract. [] Its release from a contaminated soil matrix within a simulated digestive system was studied to understand how such contaminants might become bioavailable after soil ingestion. [] The research suggests that while initial release from the soil matrix might be facilitated in the presence of bile salts and organic matter, subsequent complexation can reduce the freely dissolved fraction. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。